![molecular formula C22H21Cl B12853442 2'-Chlorospiro[adamantane-2,9'-fluorene]](/img/structure/B12853442.png)
2'-Chlorospiro[adamantane-2,9'-fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chlorospiro[adamantane-2,9’-fluorene] is a synthetic organic compound characterized by a unique spiro structure, where an adamantane moiety is fused to a fluorene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chlorospiro[adamantane-2,9’-fluorene] typically involves the reaction of adamantane derivatives with fluorene compounds under specific conditions. One common method includes the chlorination of spiro[adamantane-2,9’-fluorene] using chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity 2’-Chlorospiro[adamantane-2,9’-fluorene] .
Chemical Reactions Analysis
Types of Reactions: 2’-Chlorospiro[adamantane-2,9’-fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the parent compound.
- Coupled products with extended conjugation or additional functional groups .
Scientific Research Applications
2’-Chlorospiro[adamantane-2,9’-fluorene] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2’-Chlorospiro[adamantane-2,9’-fluorene] involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. In materials science, its unique structure contributes to its electronic properties, making it suitable for use in electronic devices .
Comparison with Similar Compounds
- 2’-Bromospiro[adamantane-2,9’-fluorene]
- 10’-Chlorospiro[adamantane-2,7’-benzo[c]fluorene]
- Spiro[9H-fluorene-9,2’-tricyclo[3.3.1.13,7]decane]
Comparison: 2’-Chlorospiro[adamantane-2,9’-fluorene] is unique due to its specific spiro structure and the presence of a chlorine atom, which imparts distinct reactivity and properties compared to its brominated or benzo-fused counterparts. These differences influence its suitability for various applications, such as its electronic properties in OLEDs or its reactivity in synthetic chemistry .
Properties
Molecular Formula |
C22H21Cl |
|---|---|
Molecular Weight |
320.9 g/mol |
IUPAC Name |
2'-chlorospiro[adamantane-2,9'-fluorene] |
InChI |
InChI=1S/C22H21Cl/c23-17-5-6-19-18-3-1-2-4-20(18)22(21(19)12-17)15-8-13-7-14(10-15)11-16(22)9-13/h1-6,12-16H,7-11H2 |
InChI Key |
NUTKDUFQKCXMCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C5=CC=CC=C5C6=C4C=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


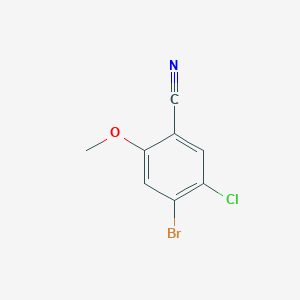
![(R)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12853378.png)

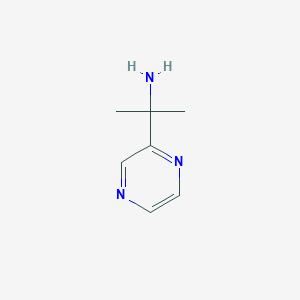
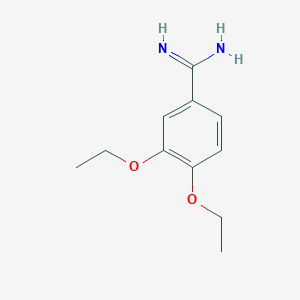
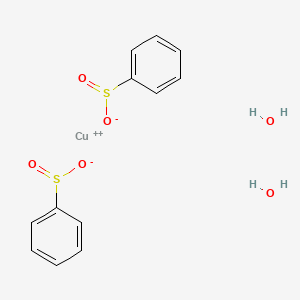
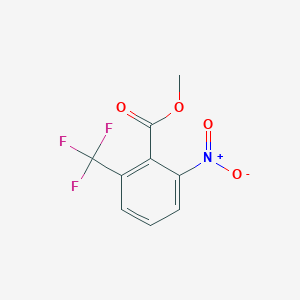
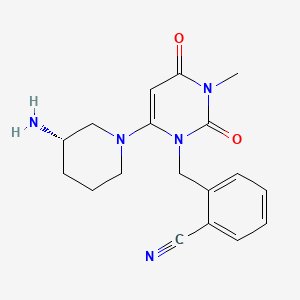
![3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12853421.png)

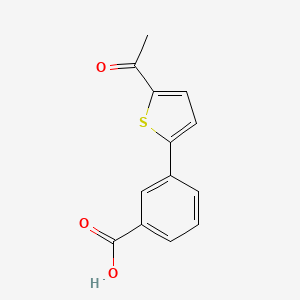
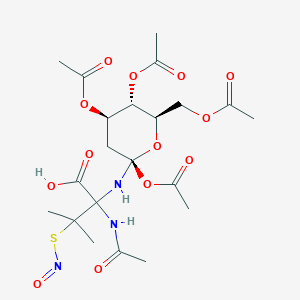
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)

